molecular formula C12H10N4O2 B6598409 6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide CAS No. 332040-94-5

6-oxo-N'-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide

Cat. No.: B6598409
CAS No.: 332040-94-5
M. Wt: 242.23 g/mol
InChI Key: NSKOBMGGSJPTBQ-MDWZMJQESA-N
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Description

6-oxo-N’-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide is a chemical compound with the molecular formula C12H10N4O2 It is a member of the pyridazine family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N’-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide typically involves the reaction of phenylhydrazine with 6-oxo-1,6-dihydropyridazine-3-carbohydrazide under specific conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

6-oxo-N’-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different pyridazine derivatives, while reduction can produce hydrazine derivatives .

Scientific Research Applications

6-oxo-N’-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives, such as:

Uniqueness

What sets 6-oxo-N’-[(E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide apart is its unique structure, which imparts specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential as an enzyme inhibitor make it a valuable compound for research and development .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-6-oxo-1H-pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11-7-6-10(14-15-11)12(18)16-13-8-9-4-2-1-3-5-9/h1-8H,(H,15,17)(H,16,18)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSKOBMGGSJPTBQ-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332040-94-5
Record name 6-oxo-N'-[(1E)-phenylmethylidene]-1,6-dihydropyridazine-3-carbohydrazide
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